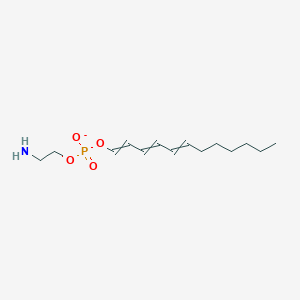![molecular formula C13H7N5O2 B14602490 8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one CAS No. 58712-68-8](/img/structure/B14602490.png)
8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is a complex heterocyclic compound that features a unique combination of tetrazole and benzopyrano-pyridinone structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a tetrazole derivative, followed by cyclization with a benzopyrano-pyridinone precursor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the tetrazole ring or the benzopyrano-pyridinone structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups into the molecule .
科学研究应用
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research
Medicine: Its unique structure and potential biological activities suggest it could be developed into therapeutic agents for various diseases
Industry: The compound’s properties may be exploited in the development of new materials with specific functionalities
作用机制
The mechanism of action of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 5H-furo 3′,2′ : 6,7benzopyrano[3,4-c]pyridin-5-ones : These compounds have a similar benzopyrano-pyridinone structure but differ in the specific arrangement of rings .
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound shares the tetrazole ring but has a different core structure.
Uniqueness
8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is unique due to its specific combination of tetrazole and benzopyrano-pyridinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
58712-68-8 |
|---|---|
分子式 |
C13H7N5O2 |
分子量 |
265.23 g/mol |
IUPAC 名称 |
8-(2H-tetrazol-5-yl)chromeno[3,2-c]pyridin-10-one |
InChI |
InChI=1S/C13H7N5O2/c19-12-8-5-7(13-15-17-18-16-13)1-2-10(8)20-11-3-4-14-6-9(11)12/h1-6H,(H,15,16,17,18) |
InChI 键 |
VWTDEAYDGRDYSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=NNN=N3)C(=O)C4=C(O2)C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


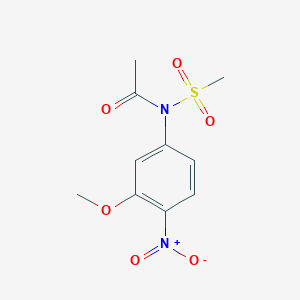
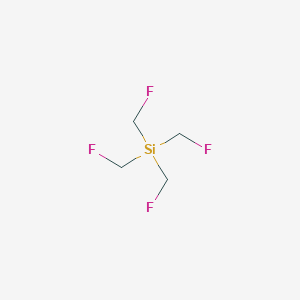

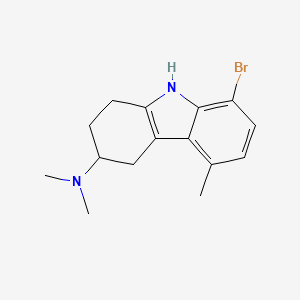
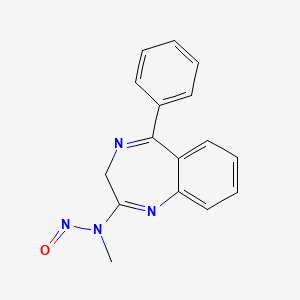

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
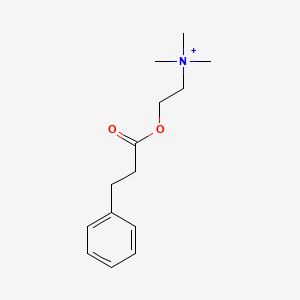
![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
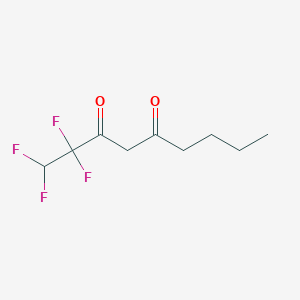

![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
